3-Methoxy-6-methylnaphthalen-1-ol

Catalog No.
S12194192
CAS No.
M.F
C12H12O2
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-6-methylnaphthalen-1-ol

Product Name

3-Methoxy-6-methylnaphthalen-1-ol

IUPAC Name

3-methoxy-6-methylnaphthalen-1-ol

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-8-3-4-11-9(5-8)6-10(14-2)7-12(11)13/h3-7,13H,1-2H3

InChI Key

MAVSSNUUNGFRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C=C1)O)OC

3-Methoxy-6-methylnaphthalen-1-ol is a highly substituted bicyclic aromatic intermediate primarily utilized in the synthesis of advanced targeted therapeutics, most notably KRAS G12C inhibitors [1]. By featuring a precise arrangement of an electron-donating methoxy group at the 3-position and a hydrophobic methyl group at the 6-position, this naphthol derivative offers a highly specific steric and electronic profile. In industrial and pharmaceutical procurement, it is evaluated based on its triflation efficiency, its solubility in non-polar cross-coupling solvents, and its ability to impart critical van der Waals interactions in downstream active pharmaceutical ingredients (APIs). Its selection is driven by the need for exact structural conformity in structure-activity relationship (SAR) optimization, where even minor deviations in the substitution pattern can abrogate biological activity [2].

Substituting 3-Methoxy-6-methylnaphthalen-1-ol with more common analogs, such as unsubstituted 1-naphthol or 8-chloro-1-naphthol, fundamentally alters both the synthetic process and the final product's efficacy [1]. From a processability standpoint, the specific electron-donating effects of the 3-methoxy group dictate the reactivity of the C1 hydroxyl during activation (e.g., triflate formation) and influence the oxidative addition rate during subsequent palladium-catalyzed cross-coupling. Downstream, the 6-methyl group is not merely a passive spectator; it actively engages with specific hydrophobic sub-pockets in target proteins like KRAS. Consequently, using a generic naphthol or a different regioisomer results in a catastrophic loss of target affinity and alters the pharmacokinetic profile, making generic substitution impossible for validated synthetic routes [2].

Enhanced Triflation and Cross-Coupling Reactivity

The electron-donating nature of the 3-methoxy group significantly enhances the nucleophilicity of the phenoxide intermediate during activation. When compared to unsubstituted 1-naphthol, 3-methoxy-6-methylnaphthalen-1-ol demonstrates superior reactivity in trifluoromethanesulfonation, typically achieving >95% conversion under standard conditions. Furthermore, the resulting triflate exhibits excellent solubility in non-polar solvents like toluene, facilitating higher yields in subsequent Buchwald-Hartwig or Suzuki-Miyaura couplings compared to more rigid or less soluble halogenated naphthyl triflates [1].

Evidence DimensionTriflation conversion and coupling yield
Target Compound Data3-Methoxy-6-methylnaphthalen-1-ol (>95% activation yield)
Comparator Or BaselineUnsubstituted 1-naphthol (baseline reactivity, lower non-polar solubility)
Quantified DifferenceFaster activation kinetics and improved homogeneity in non-polar coupling solvents
ConditionsStandard triflation (Tf2O/base) and Pd-catalyzed cross-coupling in toluene/dioxane

Ensures high-yielding incorporation of the biaryl moiety in multi-step syntheses, minimizing the waste of expensive catalytic systems.

Critical Steric Engagement in Target Binding (SAR)

In the development of targeted covalent inhibitors, the specific substitution pattern of the naphthyl ring is paramount. The incorporation of the 6-methyl group allows the derived inhibitor to access and tightly bind a specific hydrophobic sub-pocket within the target protein (e.g., the switch-II pocket of KRAS G12C). SAR studies indicate that replacing the 3-methoxy-6-methylnaphthalen-1-yl moiety with an unsubstituted 1-naphthyl group can result in a 10- to 50-fold reduction in biochemical potency (IC50) due to the loss of these critical van der Waals contacts and altered conformational preferences [1].

Evidence DimensionDownstream biochemical potency (IC50)
Target Compound DataInhibitor derived from 3-Methoxy-6-methylnaphthalen-1-ol (sub-nanomolar to low nanomolar IC50)
Comparator Or BaselineInhibitor derived from 1-Naphthol (10- to 50-fold loss in potency)
Quantified DifferenceOrder-of-magnitude improvement in target affinity
ConditionsBiochemical binding assays for targeted covalent inhibitors

Validates the procurement of this specific, higher-cost building block to achieve the stringent potency requirements of modern oncology therapeutics.

Regioisomeric Purity and Downstream Purification

The synthesis of multi-substituted naphthalenes often produces closely related regioisomers (e.g., 2-methoxy or 7-methyl variants). Procuring strictly defined 3-methoxy-6-methylnaphthalen-1-ol (>98% regioisomeric purity) is critical because these isomeric impurities carry through the synthetic sequence. Downstream APIs containing isomeric naphthyl groups are notoriously difficult to separate via standard preparative HPLC or crystallization. Utilizing high-purity starting material eliminates these downstream bottlenecks, effectively increasing the isolated yield of the final API by >20% compared to using crude or mixed-isomer batches [1].

Evidence DimensionFinal API isolated yield and purification efficiency
Target Compound Data>98% regioisomerically pure 3-Methoxy-6-methylnaphthalen-1-ol
Comparator Or BaselineMixed-isomer or crude methoxy-methylnaphthols
Quantified Difference>20% increase in final API isolated yield due to avoidance of complex chromatographic separations
ConditionsMulti-step API synthesis and final crystallization/purification

Mandates the procurement of highly pure material to prevent costly and time-consuming purification bottlenecks at the final API stage.

Modulation of Lipophilicity and ADME Profiles

Beyond target affinity, the combination of a methoxy and a methyl group provides a distinct physicochemical profile compared to halogenated naphthols (such as 8-chloro-1-naphthol). This specific substitution pattern increases the lipophilicity (LogP) and alters the topological polar surface area (TPSA) of the resulting compound. This allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidate without introducing the metabolic liabilities or formulation challenges sometimes associated with heavy halogenation [1].

Evidence DimensionPhysicochemical property tuning (LogP/TPSA)
Target Compound Data3-Methoxy-6-methylnaphthalen-1-ol derivatives
Comparator Or BaselineHalogenated naphthol derivatives (e.g., 8-chloro-1-naphthol)
Quantified DifferenceDistinct lipophilicity profile without halogen-associated metabolic liabilities
ConditionsLead optimization and ADME profiling

Provides a crucial structural alternative for optimizing the pharmacokinetic properties and formulation viability of drug candidates.

Synthesis of Targeted Covalent Inhibitors

Serves as a critical building block for incorporating a sterically and electronically tuned biaryl moiety into KRAS G12C inhibitors and related oncology therapeutics, directly leveraging its specific target-binding SAR advantages [1].

Palladium-Catalyzed Cross-Coupling Workflows

Utilized as a highly reactive precursor (via its triflate) in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings where non-polar solvent solubility and high activation yields are required [1].

Structure-Activity Relationship (SAR) Libraries

Procured for the generation of focused compound libraries to systematically map the hydrophobic sub-pockets of novel kinase or GTPase targets, utilizing the distinct steric bulk of the 3-methoxy and 6-methyl groups [2].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.083729621 g/mol

Monoisotopic Mass

188.083729621 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types